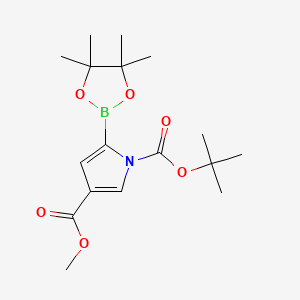
1-Boc-4-(methoxycarbonyl)-1H-pyrrole-2-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(methoxycarbonyl)-1H-pyrrole-2-boronic Acid is a boronic acid derivative that has gained significant attention in organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group and a methoxycarbonyl group. The unique structure of this compound makes it a valuable building block in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 1-Boc-4-(methoxycarbonyl)-1H-pyrrole-2-boronic Acid typically involves several steps:
Formation of the Pyrrole Ring: The initial step involves the synthesis of the pyrrole ring, which can be achieved through various methods such as the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions. One common method is the Miyaura borylation, which involves the reaction of a halogenated pyrrole with a diboron reagent in the presence of a palladium catalyst.
Protection with Boc Group: The Boc protecting group is introduced to the nitrogen atom of the pyrrole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification reactions, typically using methanol and a suitable acid catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-Boc-4-(methoxycarbonyl)-1H-pyrrole-2-boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reduction of the boronic acid group can yield boranes or borohydrides, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group, to form new carbon-boron bonds. Common reagents include halides and organometallic compounds.
Cross-Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-(methoxycarbonyl)-1H-pyrrole-2-boronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-Boc-4-(methoxycarbonyl)-1H-pyrrole-2-boronic Acid exerts its effects is primarily through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
1-Boc-4-(methoxycarbonyl)-1H-pyrrole-2-boronic Acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the pyrrole ring and Boc protecting group, making it less versatile in certain synthetic applications.
4-Methoxyphenylboronic Acid: This compound has a similar methoxy group but differs in the aromatic ring structure, affecting its reactivity and applications.
Pinacol Boronic Esters: These esters are more stable but less reactive compared to boronic acids, making them suitable for different types of chemical transformations.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H26BNO6 |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C17H26BNO6/c1-15(2,3)23-14(21)19-10-11(13(20)22-8)9-12(19)18-24-16(4,5)17(6,7)25-18/h9-10H,1-8H3 |
InChI Key |
JATZGMBWUMUFSG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676714.png)
![(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B13676721.png)
![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B13676726.png)

![1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13676735.png)

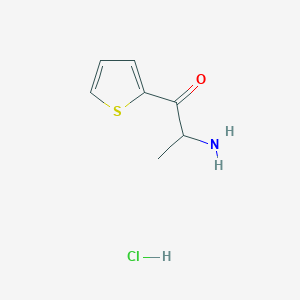
![Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13676762.png)
![[6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13676766.png)
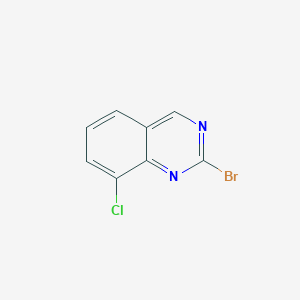
![Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13676772.png)
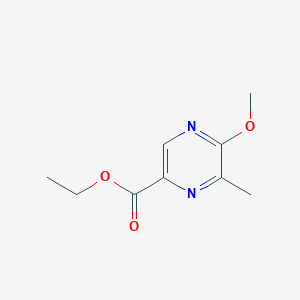
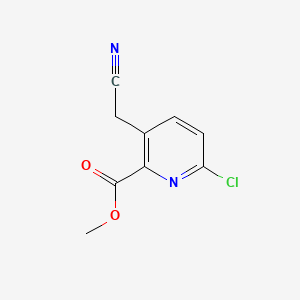
![2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676802.png)
